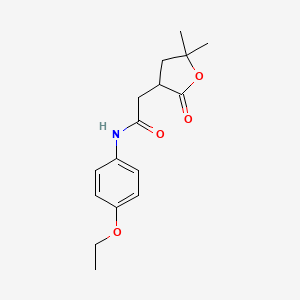

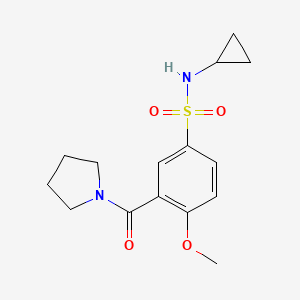

![molecular formula C19H22N4O2S B5537337 2-benzyl-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5537337.png)

2-benzyl-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1,3-thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The interest in compounds like "2-benzyl-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1,3-thiazole-4-carboxamide" stems from their unique chemical structures, which often exhibit significant biological activities. The compound belongs to a class that includes oxadiazole and thiazole moieties, known for their diverse pharmacological properties.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step chemical reactions, starting from basic chemical feedstocks. For example, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were designed and synthesized, showing the complexity and versatility of the synthetic routes used in this chemical class (Ravinaik et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds containing oxadiazole and thiazole rings is characterized by X-ray diffraction and spectroscopic methods such as IR, NMR, and mass spectrometry. These compounds exhibit a variety of structural motifs conducive to specific biological interactions (Gein et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving such compounds typically explore the reactivity of the oxadiazole and thiazole moieties. Reactions include nucleophilic substitutions and ring transformations, which are fundamental in diversifying the chemical space around these cores for potential therapeutic applications (Shajari et al., 2015).

Scientific Research Applications

Anticancer Applications

A series of compounds, including those related to the structural family of 1,3,4-oxadiazoles, have been synthesized and evaluated for their anticancer activities. These studies revealed moderate to excellent anticancer activities against a range of cancer cell lines, demonstrating the potential of these compounds as leads for the development of new anticancer agents (Ravinaik et al., 2021).

Antimicrobial and Antibacterial Agents

Research has also focused on the synthesis of novel analogs incorporating the 1,3,4-oxadiazole moiety for their promising antibacterial activity. These efforts have led to the identification of compounds with significant antibacterial efficacy against various bacterial strains, highlighting the potential of these derivatives in combating resistant bacterial infections (Palkar et al., 2017).

Corrosion Inhibition

The derivatives of the focal compound have shown effectiveness as corrosion inhibitors, providing a novel approach to protecting metals against corrosion. This application is particularly relevant in industrial settings where metal longevity and integrity are critical (Ammal et al., 2018).

Enzyme Inhibition for Therapeutic Applications

Certain 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of acetyl- and butyrylcholinesterase, enzymes involved in neurological functions. This suggests potential therapeutic applications for diseases characterized by cholinesterase imbalance, such as Alzheimer's disease (Pflégr et al., 2022).

Advanced Material Science

The compound's derivatives have been explored for their role in synthesizing polyamides and other polymers under mild conditions, indicating their utility in materials science for developing new materials with specific properties (Saegusa et al., 1985).

Mechanism of Action

While the specific mechanism of action for your compound is not available, oxadiazoles have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been used in the treatment of age-related diseases , as antimicrobials , and as novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition, the design and synthesis of new series of boron-based benzo [c] [1,2,4]oxadiazoles and benzo [c] [1,2,5]thiadiazoles as anticancer agents targeting tumor hypoxia is a promising future direction .

properties

IUPAC Name |

2-benzyl-N-methyl-N-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2S/c1-13(2)9-16-21-17(25-22-16)11-23(3)19(24)15-12-26-18(20-15)10-14-7-5-4-6-8-14/h4-8,12-13H,9-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXOUHGKBOPERGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NOC(=N1)CN(C)C(=O)C2=CSC(=N2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzyl-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1,3-thiazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

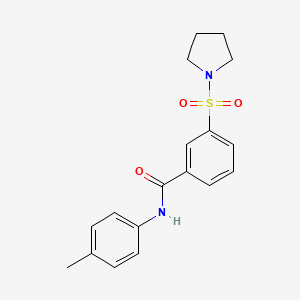

![(3S*,4S*)-1-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-4-methylpiperidine-3,4-diol](/img/structure/B5537257.png)

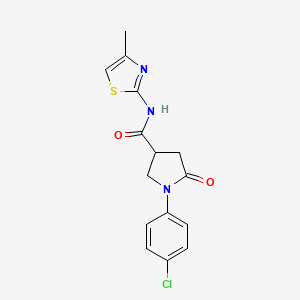

![2,6-dimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5537266.png)

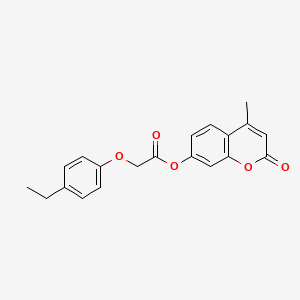

![1-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide dihydrochloride](/img/structure/B5537273.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(2-methoxyphenyl)propanamide hydrochloride](/img/structure/B5537303.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5537319.png)

![N-({(2S,4S)-4-fluoro-1-[(2-methoxypyridin-3-yl)carbonyl]pyrrolidin-2-yl}methyl)morpholine-4-carboxamide](/img/structure/B5537334.png)

![1-benzyl-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5537348.png)

![6-(1-piperidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5537353.png)

![3-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5537362.png)